4-tert-butyl-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
CAS No.:
Cat. No.: VC15658473
Molecular Formula: C26H26N2O2
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H26N2O2 |
|---|---|
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | 4-tert-butyl-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C26H26N2O2/c1-16-13-22-23(14-17(16)2)30-25(28-22)19-7-6-8-21(15-19)27-24(29)18-9-11-20(12-10-18)26(3,4)5/h6-15H,1-5H3,(H,27,29) |
| Standard InChI Key | NAYKSEAOPKGDJB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Introduction
4-tert-butyl-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides. It features a tert-butyl group and a benzamide moiety linked to a phenyl ring substituted with a benzoxazole derivative. This compound is primarily studied for its potential applications in scientific research and medicinal chemistry due to its structural complexity and potential biological activities.
Synthesis
The synthesis of 4-tert-butyl-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. These reactions may require specific conditions such as controlled temperature and pressure, along with catalysts to enhance yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
Potential Applications
Given its complex structure, 4-tert-butyl-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a candidate for various applications in medicinal chemistry. Interaction studies are crucial for understanding how this compound interacts with biological systems, which may involve molecular docking and other in silico methods to predict its potential as a therapeutic agent.
Data Tables
| Compound Feature | Description |
|---|---|
| Molecular Formula | C27H27N3O3S |
| Molecular Weight | 473.6 g/mol |
| Synthesis | Multi-step organic reactions |
| Potential Applications | Medicinal chemistry, biological interactions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume